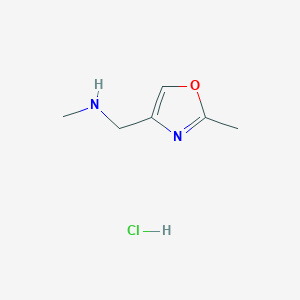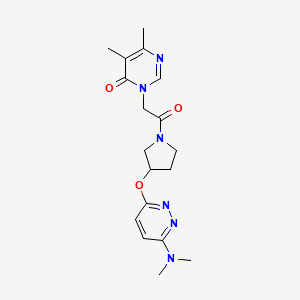
(E)-4-(4-chlorophenoxy)-1-(dimethylamino)pent-1-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-(4-chlorophenoxy)-1-(dimethylamino)pent-1-en-3-one, hereafter referred to as “compound X,” is a synthetic compound with a wide range of scientific research applications. It is a small molecule with a molecular weight of around 284.7 g/mol and a melting point of about 80-82°C. Compound X has been used in various scientific research applications, such as drug synthesis, biochemical and physiological studies, and lab experiments. In
Applications De Recherche Scientifique
Nonpeptide Agonist Discovery
A study identified a related compound as a nonpeptidic agonist of the urotensin-II receptor, showcasing a functional cell-based screening approach for drug discovery. The compound demonstrated significant selectivity and potential as a pharmacological research tool and a possible drug lead, highlighting the use of such compounds in receptor-targeted drug development (Croston et al., 2002).
Molecular Structure Analysis
Another facet of research on similar compounds involves the determination of molecular structures and conformations, which are crucial for understanding the chemical and physical properties of potential drug molecules. Studies have employed spectroscopic methods and theoretical calculations to elucidate these structures, providing insights into their behavior and interactions (Coxon et al., 1967).
Synthesis and Chemical Behavior
Research into the synthesis and chemical behavior of related compounds has led to insights into their potential applications. For instance, studies on the synthesis of derivatives and their solution-phase behavior have contributed to the development of new materials and the understanding of their reactivity and stability (Suzuki et al., 1990).
Electrochemical and Photophysical Properties
The electrochemical and photophysical properties of certain derivatives have been explored, showing potential for applications in materials science and optical technologies. These studies involve the synthesis of novel compounds and the investigation of their properties using techniques like spectroscopy and quantum-chemical calculations (Pistner et al., 2013).
Theoretical and Experimental Analyses
DFT and TD-DFT/PCM calculations have been used to study the structural parameters and spectroscopic properties of related compounds, highlighting the blend of theoretical and experimental approaches in chemical research. These analyses provide valuable information on the electronic structure, reactivity, and potential applications of such compounds (Wazzan et al., 2016).
Propriétés
IUPAC Name |
(E)-4-(4-chlorophenoxy)-1-(dimethylamino)pent-1-en-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-10(13(16)8-9-15(2)3)17-12-6-4-11(14)5-7-12/h4-10H,1-3H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBSAHPNXCCSOM-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C=CN(C)C)OC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)/C=C/N(C)C)OC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-Benzylpiperazino)[3-(4-chlorophenyl)-5-(methylsulfanyl)-2-thienyl]methanone](/img/structure/B2828848.png)
![7-[(E)-2-[3-(4-tert-butylphenoxy)phenyl]ethenyl]-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2828849.png)
![3-[3-(trifluoromethyl)benzyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2828854.png)



![7-Hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-(2-oxochromen-3-yl)chromen-2-one](/img/structure/B2828858.png)

![N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2828860.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2828861.png)


![2-{[3-Cyano-5-(dimethylcarbamoyl)-4-(furan-2-yl)-6-methylpyridin-2-yl]sulfanyl}acetic acid](/img/structure/B2828870.png)